![molecular formula C14H28N2NiS4 B2465104 Bis[(hexylcarbamothioyl)sulfanyl]nickel CAS No. 23409-09-8](/img/structure/B2465104.png)
Bis[(hexylcarbamothioyl)sulfanyl]nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[(hexylcarbamothioyl)sulfanyl]nickel is a coordination compound with the molecular formula C14H28N2NiS4 This compound is known for its unique structure, where nickel is coordinated with two hexylcarbamothioyl groups through sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(hexylcarbamothioyl)sulfanyl]nickel typically involves the reaction of nickel salts with hexylcarbamothioyl sulfide ligands. One common method is to react nickel(II) chloride with hexylcarbamothioyl sulfide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Bis[(hexylcarbamothioyl)sulfanyl]nickel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel sulfide and other oxidation products.
Reduction: It can be reduced to form nickel metal and thiol derivatives.
Substitution: The hexylcarbamothioyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include nickel sulfide, nickel metal, and various substituted nickel complexes, depending on the specific reaction conditions and reagents used.
科学研究应用
Bis[(hexylcarbamothioyl)sulfanyl]nickel has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanocomposites.
Electrochemistry: It is investigated for its electrochemical properties, particularly in the context of energy storage and conversion devices.
Biological Studies:
作用机制
The mechanism of action of Bis[(hexylcarbamothioyl)sulfanyl]nickel involves its ability to coordinate with various substrates through its sulfur atoms. This coordination can facilitate various chemical transformations, such as electron transfer and bond formation. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst or mediator in chemical reactions.
相似化合物的比较
Similar Compounds
Bis(aminothiolato)nickel: Similar in structure but with amino groups instead of hexylcarbamothioyl groups.
Nickel(II) dithiocarbamate complexes: These compounds also feature nickel coordinated with sulfur-containing ligands.
Uniqueness
Bis[(hexylcarbamothioyl)sulfanyl]nickel is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its hexylcarbamothioyl groups provide a balance of hydrophobicity and flexibility, making it suitable for various applications that require specific solubility and reactivity characteristics.
属性
IUPAC Name |
N-hexylcarbamodithioate;nickel(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H15NS2.Ni/c2*1-2-3-4-5-6-8-7(9)10;/h2*2-6H2,1H3,(H2,8,9,10);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHSOBUMITUAIY-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=S)[S-].CCCCCCNC(=S)[S-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2NiS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2465021.png)
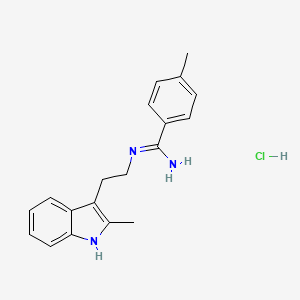
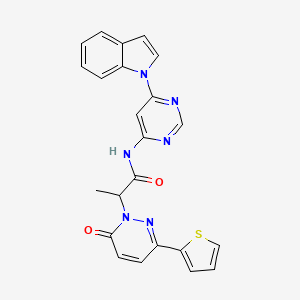
![2-(2-Bromo-4-fluorophenyl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2465026.png)
![Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate](/img/structure/B2465029.png)

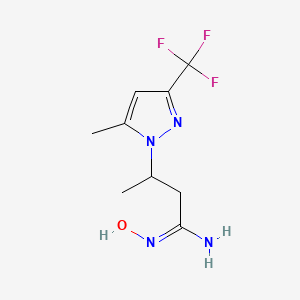
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2465033.png)
![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2465034.png)

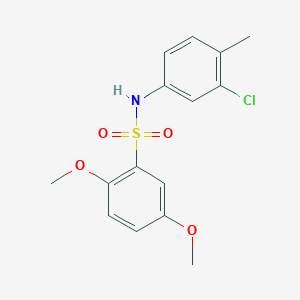
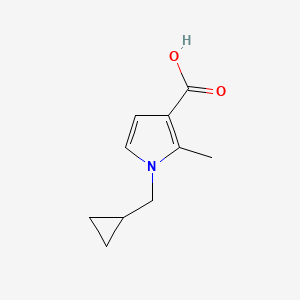
![(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2465040.png)
![2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide](/img/structure/B2465041.png)
